

A Technical Guide to the Structural and Functional Analysis of HPK1 Inhibitors

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Compound of Interest

Compound Name: *Hpk1-IN-36*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "**Hpk1-IN-36**" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the structural and functional analysis of Hematopoietic Progenitor Kinase 1 (HPK1) and its inhibitors, using publicly available data for well-characterized compounds as examples.

Introduction to HPK1: A Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells (DCs).[3][4]

Upon T-cell receptor (TCR) engagement, HPK1 is activated and dampens the signaling cascade by phosphorylating key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[5][6][7] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[6][8] By acting as an intracellular immune checkpoint, HPK1 prevents excessive immune reactions.[1]

In the context of cancer, this "braking" mechanism can be detrimental, as it may prevent the immune system from mounting an effective anti-tumor response.[8] Studies in kinase-dead

HPK1 knock-in mouse models have shown enhanced T-cell function and significant tumor growth inhibition.[1][9] Consequently, the pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to reinvigorate anti-tumor immunity.[3][10]

Structural Analysis of HPK1

The full-length HPK1 protein consists of an N-terminal kinase domain, an intermediate region with four proline-rich motifs, and a C-terminal Citron homology domain (CHD).[11] The kinase domain is the primary target for small molecule inhibitors.

Crystal structures of the HPK1 kinase domain, often in complex with inhibitors, have been resolved and are available in the Protein Data Bank (PDB). These structures are crucial for structure-based drug design (SBDD).[3][9] For instance, the co-crystal structure of HPK1 with the inhibitor GEN-8 revealed an atypical binding mode where the P-loop, which typically binds ATP, is in a folded conformation.[3] This unique conformation has been exploited to improve inhibitor selectivity.[9][12]

Key PDB entries for HPK1 structural analysis include:

- 7R9T: HPK1 in complex with a spiro-azaindoline inhibitor.[3]
- 7R9N: HPK1 in complex with GNE-1858.[12]
- 6NFY: HPK1 in complex with sunitinib.[6]
- 7L25 & 7L24: HPK1 in complex with indazole inhibitors XHS and XHV, respectively.[13]

These structures reveal that inhibitors typically bind in the ATP-binding pocket, forming key interactions with hinge region residues like Glu92 and Cys94.[6][14]

Functional Analysis and Quantitative Data of HPK1 Inhibitors

The primary function of HPK1 inhibitors is to block its kinase activity, thereby preventing the phosphorylation of its downstream substrates and enhancing immune cell function. This is typically quantified by measuring the inhibitor's potency in biochemical and cellular assays.

Data Presentation: Potency of Known HPK1 Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) of several publicly disclosed HPK1 inhibitors. IC₅₀ values represent the concentration of an inhibitor required to reduce HPK1 activity by 50%.

Inhibitor Name	Biochemical IC ₅₀ (nM)	Cellular Assay & IC ₅₀ (μM)	Reference(s)
GNE-1858	1.9	pSLP-76 (Jurkat)	[6][15]
BGB-15025	N/A	pSLP-76 (Jurkat)	[8][15]
Compound K	2.6	N/A	[6][8]
XHS	2.6	pSLP-76 (PBMC): 0.6	[6][13]
XHV	89	N/A	[13]
Diaminopyrimidine Cpd 22	0.061	N/A	[6]
Exomethylene- oxindole C17	0.05	N/A	[6][8]
Sunitinib	~10 (Ki)	N/A	[6]
Unnamed Insilico Med Cpd	10.4	N/A	[16]
M074-2865	2,930 (2.93 μM)	N/A	[6]
ISR-05	24,200 (24.2 μM)	N/A	[3][17]
ISR-03	43,900 (43.9 μM)	N/A	[3][17]

Note: "N/A" indicates data was not available in the cited sources. Assay conditions can vary between studies, affecting absolute values.

Experimental Protocols

A multi-tiered approach involving biochemical, cellular, and in vivo assays is essential for the comprehensive characterization of HPK1 inhibitors.

Biochemical Kinase Assays

These assays measure the direct inhibition of purified, recombinant HPK1 enzyme activity.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[\[18\]](#)

- **Reaction Setup:** In a 384-well plate, add the test inhibitor (typically serially diluted in DMSO), a defined amount of purified HPK1 enzyme, and a substrate mix containing a suitable substrate (e.g., Myelin Basic Protein, MBP) and ATP.[\[18\]](#)[\[19\]](#)
- **Kinase Reaction:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[\[18\]](#)[\[19\]](#)
- **ATP Depletion:** Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for approximately 40 minutes.
- **Signal Generation:** Add Kinase Detection Reagent. This converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes.[\[7\]](#)
- **Data Acquisition:** Measure the luminescence using a plate reader. The signal intensity is proportional to HPK1 activity.[\[18\]](#)
- **Analysis:** Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Other common formats include the LanthaScreen® Eu Kinase Binding Assay, which uses Fluorescence Resonance Energy Transfer (FRET) to measure the displacement of a fluorescent tracer from the kinase by an inhibitor[\[20\]](#), and TR-FRET assays.[\[5\]](#)

Cellular Assays

Cellular assays assess the inhibitor's ability to engage HPK1 and modulate its signaling pathway within intact cells.

Protocol: SLP-76 Phosphorylation (pSLP-76) Assay

This is a key target engagement assay that measures the phosphorylation of HPK1's direct substrate, SLP-76, at serine 376.[\[5\]](#)[\[15\]](#)

- **Cell Culture:** Use a relevant cell line, such as the human T-cell line Jurkat, or primary cells like human peripheral blood mononuclear cells (PBMCs).[\[5\]](#)[\[15\]](#)
- **Inhibitor Pre-incubation:** Treat the cells with various concentrations of the HPK1 inhibitor for a set period.
- **T-Cell Stimulation:** Activate the T-cell receptor signaling pathway to induce HPK1 activity. This is typically done using anti-CD3 and anti-CD28 antibodies.[\[2\]](#)[\[15\]](#)
- **Cell Lysis:** After a short stimulation period (e.g., 10-30 minutes), lyse the cells to release intracellular proteins.
- **Quantification:** Measure the levels of phosphorylated SLP-76 (Ser376) using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay like SiMoA (Single Molecule Array).[\[5\]](#)[\[15\]](#) Total SLP-76 is also measured for normalization.
- **Analysis:** Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

Protocol: Cytokine Production Assay (IL-2 Release)

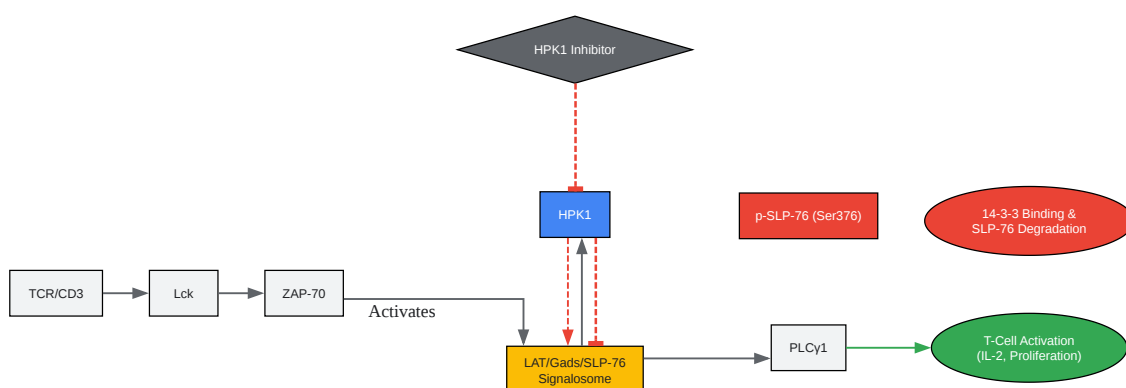
This functional assay measures a downstream consequence of enhanced T-cell activation: the production of effector cytokines like Interleukin-2 (IL-2).[\[5\]](#)[\[14\]](#)

- **Cell Preparation:** Isolate PBMCs from healthy donor blood.
- **Inhibitor Treatment & Stimulation:** Pre-incubate the PBMCs with the test inhibitor, followed by stimulation with anti-CD3/CD28 antibodies or other T-cell activators.
- **Incubation:** Culture the cells for an extended period (e.g., 24-72 hours) to allow for cytokine synthesis and secretion.

- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit.
- Analysis: Plot the concentration of IL-2 against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).

Visualizations: Signaling Pathways and Workflows

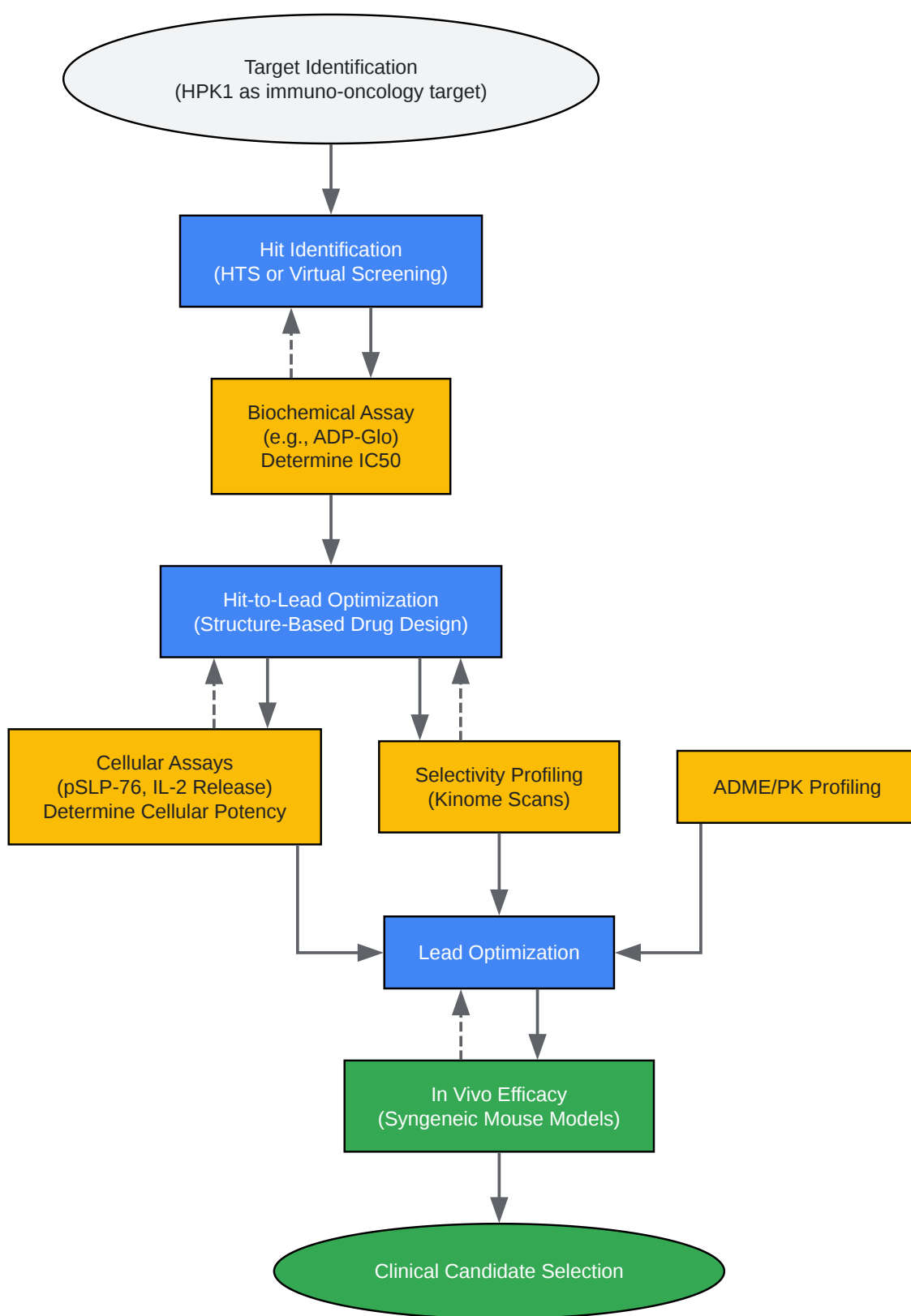
HPK1 Signaling Pathway in T-Cells



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Caption: The HPK1 negative feedback loop in TCR signaling.

General Workflow for HPK1 Inhibitor Discovery



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Caption: A typical drug discovery workflow for HPK1 inhibitors.

Conclusion

HPK1 is a compelling, clinically relevant target for cancer immunotherapy. The development of potent and selective small molecule inhibitors aims to reverse HPK1-mediated immune suppression, thereby enhancing the ability of T-cells and other immune cells to recognize and eliminate tumors. While several candidates like BGB-15025, CFI-402411, and NDI-101150 are advancing through clinical trials, the field is still evolving.[1][8][21][22] A thorough characterization of any new chemical entity, using the structural and functional analysis methodologies outlined in this guide, is critical for successful clinical translation. Future efforts will likely focus on optimizing selectivity to minimize off-target effects, refining pharmacokinetic properties, and identifying patient populations most likely to benefit from HPK1 inhibition, both as a monotherapy and in combination with other immunotherapies.[1][4]

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